molecular formula C13H14N2O B8130382 (s)-1-Benzyl-4-glycidylpyrazole

(s)-1-Benzyl-4-glycidylpyrazole

Cat. No.: B8130382
M. Wt: 214.26 g/mol
InChI Key: GUIOJQYGJFJVPY-ZDUSSCGKSA-N
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Description

(s)-1-Benzyl-4-glycidylpyrazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a benzyl group attached to a glycidyl-substituted pyrazole ring, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-1-Benzyl-4-glycidylpyrazole typically involves the reaction of benzyl-substituted pyrazole with an epoxide, such as glycidyl chloride. The reaction is often carried out under basic conditions, using a base like sodium hydroxide or potassium carbonate to facilitate the opening of the epoxide ring and subsequent attachment to the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially incorporating continuous flow reactors and advanced purification techniques to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(s)-1-Benzyl-4-glycidylpyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the glycidyl group or other substituents on the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction could produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

(s)-1-Benzyl-4-glycidylpyrazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (s)-1-Benzyl-4-glycidylpyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (s)-1-Benzyl-4-glycidylpyrazole include other benzyl-substituted pyrazoles and glycidyl derivatives. Examples include:

  • 1-Benzyl-3-glycidylpyrazole
  • 1-Benzyl-5-glycidylpyrazole
  • 1-Benzyl-4-glycidylimidazole

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting chemical properties

Properties

IUPAC Name

1-benzyl-4-[[(2S)-oxiran-2-yl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-4-11(5-3-1)8-15-9-12(7-14-15)6-13-10-16-13/h1-5,7,9,13H,6,8,10H2/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIOJQYGJFJVPY-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC2=CN(N=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)CC2=CN(N=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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